molecular formula C13H14N2O4 B1507944 1H-INDAZOLE-3,6-DICARBOXYLIC ACID DIETHYL ESTER CAS No. 891782-58-4

1H-INDAZOLE-3,6-DICARBOXYLIC ACID DIETHYL ESTER

Cat. No.: B1507944
CAS No.: 891782-58-4
M. Wt: 262.26 g/mol
InChI Key: AXJGUEAPAXMTIW-UHFFFAOYSA-N
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Description

Diethyl 1H-indazole-3,6-dicarboxylate is a chemical compound with the molecular formula C13H14N2O4. It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-INDAZOLE-3,6-DICARBOXYLIC ACID DIETHYL ESTER typically involves the reaction of indazole derivatives with diethyl oxalate under specific conditions. One common method includes the use of a base such as sodium ethoxide in an ethanol solvent, which facilitates the esterification process . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale esterification reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Diethyl 1H-indazole-3,6-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include diethyl 1H-indazole-3-carboxylate, diethyl 1H-indazole-6-carboxylate, and various substituted indazole derivatives .

Scientific Research Applications

Diethyl 1H-indazole-3,6-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex indazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1H-INDAZOLE-3,6-DICARBOXYLIC ACID DIETHYL ESTER involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, indazole derivatives are known to inhibit certain enzymes involved in cancer cell proliferation, making them potential candidates for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

  • 1H-Indazole-3-carboxylic acid
  • 1H-Indazole-6-carboxylic acid
  • Diethyl 1H-indazole-3-carboxylate
  • Diethyl 1H-indazole-6-carboxylate

Uniqueness

Diethyl 1H-indazole-3,6-dicarboxylate is unique due to the presence of two ester groups at positions 3 and 6 of the indazole ring. This structural feature imparts distinct chemical properties and reactivity compared to other indazole derivatives. The dual ester groups also enhance its solubility and potential for further functionalization in synthetic applications .

Properties

IUPAC Name

diethyl 1H-indazole-3,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-3-18-12(16)8-5-6-9-10(7-8)14-15-11(9)13(17)19-4-2/h5-7H,3-4H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJGUEAPAXMTIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C(=NN2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10723192
Record name Diethyl 1H-indazole-3,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10723192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

891782-58-4
Record name Diethyl 1H-indazole-3,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10723192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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